Pyrrolidin-1-yl(2,4,6-trifluorophenyl)methanone

Description

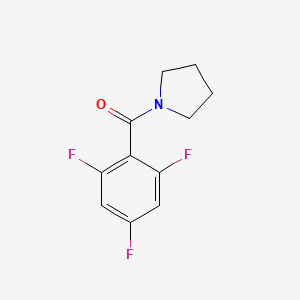

Pyrrolidin-1-yl(2,4,6-trifluorophenyl)methanone is a methanone derivative featuring a pyrrolidin-1-yl group attached to a ketone and a 2,4,6-trifluorophenyl aromatic ring. Such structural attributes are critical in medicinal chemistry, as they enhance metabolic stability and influence target binding interactions .

Properties

IUPAC Name |

pyrrolidin-1-yl-(2,4,6-trifluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO/c12-7-5-8(13)10(9(14)6-7)11(16)15-3-1-2-4-15/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNPLCIHRCPCLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=C(C=C(C=C2F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Effects

Polar aprotic solvents (THF, DMF) enhance nucleophilicity of pyrrolidine, while chlorinated solvents (DCM) improve acyl chloride stability. In microwave-assisted reactions, POCl₃ doubles as solvent and catalyst, eliminating secondary purification steps.

Stoichiometric Ratios

Excess pyrrolidine (1.2–1.5 eq) drives the reaction to completion, but >2.0 eq increases emulsion formation during workup. For carbodiimide coupling, precise EDC:HOBt ratios (1.5:1.2) minimize racemization.

Temperature Control

Low temperatures (0–5°C) suppress side reactions in direct acylation, whereas microwave protocols exploit exothermicity at elevated temperatures to accelerate kinetics.

Scalability and Industrial Considerations

Kilogram-scale production favors direct acylation due to reagent availability and straightforward process validation. Continuous-flow systems further enhance throughput, with residence times of <10 minutes reported in microreactor trials. Challenges include managing HCl off-gassing and ensuring consistent pyrrolidine quality.

Analytical Characterization

Post-synthesis, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and purity:

Chemical Reactions Analysis

Types of Reactions: Pyrrolidin-1-yl(2,4,6-trifluorophenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a suitable catalyst.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted trifluorophenyl derivatives.

Scientific Research Applications

Chemistry

Pyrrolidin-1-yl(2,4,6-trifluorophenyl)methanone serves as a valuable building block in organic synthesis. It is used in:

- Reagent for Organic Transformations: Facilitating various chemical reactions such as oxidation and reduction.

- Synthesis of Complex Molecules: Acting as an intermediate in the development of more complex organic compounds.

Biology

The compound has shown promise in biological research:

- Bioactivity Studies: Investigated for its potential as a bioactive molecule with applications in drug discovery. Compounds with similar structures have demonstrated significant biological activities such as antimicrobial and anticancer effects .

- Binding Affinity Assessments: Studies using techniques like surface plasmon resonance have been conducted to evaluate its interaction profiles with biological targets.

Medicine

This compound is explored for its therapeutic potential:

- Drug Development: Its unique structure makes it a candidate for targeting diseases such as cancer and infections. Research indicates that derivatives of pyrrolidine exhibit various pharmacological activities including anti-inflammatory and anticancer effects .

- Mechanism of Action: The trifluorophenyl group enhances binding affinity to specific enzymes or receptors, contributing to its pharmacological properties.

Industry

In industrial applications:

- Advanced Materials Development: Utilized as a precursor in synthesizing specialty chemicals and advanced materials due to its unique chemical properties.

Case Studies

Recent studies highlight the compound's potential:

- Anticancer Activity : Research has indicated that pyrrolidine derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : A study demonstrated that certain derivatives exhibited enhanced activity against resistant bacterial strains compared to conventional antibiotics .

- Inflammation Modulation : Pyrrolidine-containing compounds have shown promise in reducing inflammation markers in animal models, suggesting potential therapeutic roles in inflammatory diseases .

Mechanism of Action

The mechanism of action of Pyrrolidin-1-yl(2,4,6-trifluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s trifluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrrolidine ring contributes to the compound’s overall stability and bioavailability, making it a promising candidate for further pharmacological studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Pyrrolidin-1-yl(2,4,6-trifluorophenyl)methanone, we compare it with structurally related methanone derivatives, focusing on substituent effects, molecular properties, and bioactivity.

Table 1: Structural and Functional Comparison of Methanone Derivatives

*Inferred formula based on substituents.

Structural and Electronic Effects

Pyrrolidin-1-yl vs. Heterocyclic Amines :

- The pyrrolidin-1-yl group in the target compound enhances solubility due to its cyclic amine structure, whereas bulkier aromatic heterocycles (e.g., benzimidazole in 5j or pyrazolopyridine in ) reduce solubility but improve target binding via π-π interactions .

- The trifluorophenyl group in all compared compounds confers electron-withdrawing effects, stabilizing the ketone moiety and enhancing metabolic resistance .

- In contrast, halogenated aryl groups (e.g., trifluorophenyl) prioritize hydrophobic interactions .

Bioactivity and Pharmacological Implications

- Pro-Apoptotic Activity : Compound 5j () demonstrates potent pro-apoptotic effects against leukemic cells, attributed to the dibromo-benzimidazole group’s ability to intercalate DNA or inhibit kinases . The absence of this moiety in the target compound suggests divergent mechanisms of action.

- Enzyme Inhibition : The pyrazolopyridine-containing derivative () exhibits strong inhibitory activity (IC₅₀ = 0.036 μM), likely due to its planar heterocycle fitting into kinase ATP-binding pockets. The pyrrolidin-1-yl group’s flexibility may limit similar efficacy unless paired with complementary substituents .

- Unspecified Bioactivity : Derivatives with pyrrolidin-1-yl groups () are broadly associated with bioactivity, possibly targeting GPCRs or neurotransmitter receptors due to the amine’s pharmacophoric role .

Physicochemical Properties

- Lipophilicity : The trifluorophenyl group increases logP values, favoring blood-brain barrier penetration. This contrasts with polar hydroxy/methoxy-substituted derivatives, which may exhibit restricted tissue distribution .

Biological Activity

Pyrrolidin-1-yl(2,4,6-trifluorophenyl)methanone is a compound of considerable interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

This compound features a pyrrolidine ring and a trifluorophenyl group. The trifluoromethyl substituents enhance the compound's lipophilicity and binding affinity to various biological targets, making it a promising candidate for pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The trifluorophenyl group significantly increases the binding affinity to enzymes or receptors. This interaction can modulate their activity, which is crucial for therapeutic effects.

- Stability and Bioavailability : The pyrrolidine ring contributes to the overall stability and bioavailability of the compound, facilitating its pharmacokinetic properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound may inhibit phosphoglycerate dehydrogenase (PHGDH), an enzyme involved in serine biosynthesis that is often upregulated in cancer cells. Inhibitors targeting PHGDH can potentially disrupt cancer cell metabolism and impede tumor growth .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of pyrrolidine derivatives. For instance, compounds with similar structures have demonstrated promising results in inhibiting inflammatory pathways through various biochemical assays .

Table 1: Summary of Biological Activities

Case Study: PHGDH Inhibition

A high-throughput screening assay was developed to identify inhibitors of PHGDH. Compounds were screened against a library of over 400,000 small molecules, leading to the identification of several effective inhibitors. The structure-activity relationship (SAR) studies revealed that modifications on the pyrrolidine moiety influenced potency and selectivity against PHGDH .

Q & A

Q. Q1. What are the recommended synthetic routes for Pyrrolidin-1-yl(2,4,6-trifluorophenyl)methanone, and how can purity be optimized?

Methodological Answer: The synthesis typically involves a nucleophilic acyl substitution between pyrrolidine and 2,4,6-trifluorobenzoyl chloride. Key steps include:

- Reaction Conditions: Use anhydrous dichloromethane (DCM) as a solvent, triethylamine (TEA) as a base, and maintain a temperature of 0–5°C to minimize side reactions.

- Workup: Extract the product with DCM, wash with brine, and dry over MgSO₄.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Recrystallization in ethanol/water mixtures further enhances crystallinity .

Q. Q2. How should spectroscopic characterization (NMR, IR, MS) be conducted to confirm the structure?

Methodological Answer:

- ¹H/¹³C NMR:

- Aromatic protons (2,4,6-F₃C₆H₂): Expect splitting patterns due to fluorine coupling (e.g., meta-fluorines cause doublets of doublets).

- Pyrrolidine protons: δ ~1.8–2.1 ppm (m, CH₂), δ ~3.4–3.6 ppm (m, N–CH₂).

- IR: Strong carbonyl stretch at ~1650–1680 cm⁻¹ (C=O), C–F stretches at ~1100–1250 cm⁻¹.

- HRMS: Calculate exact mass (C₁₁H₁₁F₃NO = 248.09 g/mol) and match with [M+H]⁺ or [M+Na]⁺ peaks.

Advanced Research Questions

Q. Q3. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

Methodological Answer:

- DFT Calculations: Use Gaussian09/16 with B3LYP/6-311+G(d,p) basis set to:

- Analyze frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites.

- Calculate electrostatic potential maps to identify electron-deficient regions (e.g., trifluorophenyl ring).

- Reactivity Insights: The electron-withdrawing trifluoromethyl group reduces aromatic ring electron density, directing electrophilic substitutions to para positions of fluorine .

Q. Q4. How to resolve contradictions in reported bioactivity data for fluorinated methanones?

Methodological Answer:

- Experimental Validation:

- Purity Verification: Re-analyze compounds via HPLC-MS to rule out impurities.

- Assay Conditions: Standardize assays (e.g., enzyme inhibition IC₅₀) across labs, controlling pH, temperature, and solvent (DMSO vs. aqueous buffers).

- Orthogonal Assays: Confirm results using SPR (surface plasmon resonance) for binding affinity and cell-based assays for functional activity.

- Case Study: Inconsistent IC₅₀ values for similar methanones were traced to solvent-dependent aggregation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.